Glycidyl neodecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Epoxy Resin Applications

Reactive diluent

One of the primary applications of Glycidyl neodecanoate in research is as a reactive diluent in epoxy resins. These resins are widely used in coatings, adhesives, and composites. Glycidyl neodecanoate helps to reduce the viscosity of the resin without compromising its final properties. This allows for easier processing and improved performance in certain applications [Source: Ataman Kimya - ].

Curing agent

Research also explores the use of Glycidyl neodecanoate as a curing agent for epoxy resins. This means it can participate in the chemical reaction that hardens the resin. While not as common as dedicated curing agents, Glycidyl neodecanoate offers potential advantages in specific applications [Source: Ataman Kimya - ].

Development of Biopolymer Materials

There is ongoing research into the potential of Glycidyl neodecanoate for the development of biopolymer materials. Biopolymers are plastics derived from renewable resources. Glycidyl neodecanoate's chemical structure might allow it to play a role in modifying and improving the properties of these bio-based materials [Source: Ataman Kimya - ].

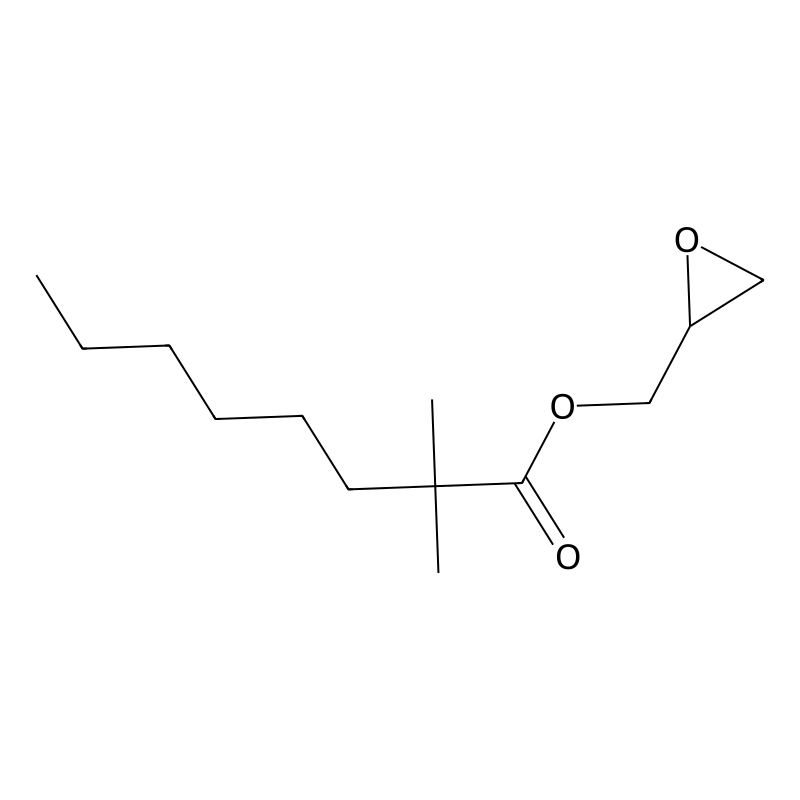

Glycidyl neodecanoate is a synthetic compound classified as a glycidyl ester, with the chemical formula and a molecular weight of approximately 228.33 g/mol. It is primarily utilized in the production of coatings, adhesives, and composites due to its unique properties. The compound is characterized by an epoxide group, which enhances its reactivity, allowing it to participate in various

- Ring Opening Reactions: The epoxide group can react with nucleophiles such as alcohols, amines, or acids, leading to the formation of glycidol and other derivatives.

- Polymerization: It can be incorporated into polymer chains through reactions with carboxylic acid groups, enhancing the mechanical properties of the resulting materials .

- Curing Agent: Glycidyl neodecanoate can act as a curing agent in epoxy formulations, facilitating the hardening process of resins.

The biological activity of glycidyl neodecanoate has been investigated concerning its toxicity and potential health effects. Studies indicate that it may cause skin and eye irritation upon contact. In vivo studies have shown that it can act as a skin sensitizer, with positive results in guinea pig maximization tests indicating significant sensitization potential . Furthermore, there are concerns regarding its genotoxicity and carcinogenic potential due to its metabolic conversion to glycidol, which is classified as a carcinogen .

Glycidyl neodecanoate is synthesized through several methods:

- Acidolysis Reaction: This involves the reaction of epichlorohydrin with neodecanoic acid under acidic conditions. The reaction produces glycidyl neodecanoate along with hydrochloric acid as a byproduct .

- Direct Esterification: Neodecanoic acid can be reacted directly with epichlorohydrin in the presence of catalysts to form glycidyl neodecanoate.

- Glycidation Process: This method utilizes the reaction of neocarboxylic acids with epichlorohydrin, producing various branched isomers of glycidyl esters .

Glycidyl neodecanoate has diverse applications across various industries:

- Coatings: It is widely used in high-performance coatings due to its excellent adhesion properties and resistance to environmental degradation.

- Adhesives: Its ability to reduce viscosity while maintaining performance makes it suitable for adhesive formulations.

- Composites: The compound enhances the mechanical properties of composite materials when used as a reactive diluent or curing agent.

- Biopolymers: There is ongoing research into its potential role in developing biopolymer materials derived from renewable resources.

Research on glycidyl neodecanoate's interactions with biological systems indicates limited dermal absorption and potential metabolic pathways involving hydrolysis by carboxylesterases. In vitro studies suggest that it is metabolized into glycidol and neodecanoic acid, raising concerns about its systemic effects following exposure . Additionally, studies have shown that repeated exposure may lead to increased mutation frequency in certain tissues, highlighting its potential genotoxicity .

Several compounds share structural similarities with glycidyl neodecanoate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Glycidol | Simple epoxide structure | Known for its high reactivity; used as an intermediate |

| Glycidyl tert-decanoate | Similar ester structure | Exhibits different toxicity profiles compared to glycidyl neodecanoate |

| Cardura E10P | Contains a branched structure similar to glycidyl neodecanoate | Used for low-VOC coatings; offers excellent weatherability |

| Epichlorohydrin | Basic epoxide without ester functionality | Used primarily as an intermediate in various chemical syntheses |

Glycidyl neodecanoate's unique branched structure provides enhanced weather resistance and reduced viscosity compared to these similar compounds, making it particularly valuable in industrial applications . Its specific combination of properties allows for improved performance in coatings and adhesives while maintaining environmental compliance standards.

Neodecanoic Acid Derivatization

The synthesis of glycidyl neodecanoate fundamentally relies on the chemical transformation of neodecanoic acid, a commercially significant branched carboxylic acid intermediate. Neodecanoic acid exists as a complex mixture of constitutional isomers sharing the molecular formula C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol [1] [2]. The predominant structural variants include 2,2,3,5-tetramethylhexanoic acid, 2,4-dimethyl-2-isopropylpentanoic acid, 2,5-dimethyl-2-ethylhexanoic acid, 2,2-dimethyloctanoic acid, and 2,2-diethylhexanoic acid [1] [2].

The highly branched structure of neodecanoic acid confers distinctive physicochemical properties that influence its derivatization behavior. The compound exhibits a boiling point range of 243-253°C, a density of 0.92 g/cm³, and a relatively low vapor pressure of 2.0 Pa at 25°C [1] [3]. The carboxylic acid functional group demonstrates weak acidity with a pKa of 5.17, enabling efficient deprotonation under alkaline conditions [2] [4]. The branched neo-structure provides enhanced hydrolytic stability and resistance to thermal degradation compared to linear analogues [5] [6].

The derivatization process typically involves the formation of reactive intermediates through acid-catalyzed ring-opening reactions. The steric hindrance introduced by the branched alkyl groups at the α-position significantly affects the reaction kinetics, with neodecanoic acid reacting approximately 15 times slower than linear pentanoic acid [7]. This reduced reactivity necessitates optimization of reaction conditions to achieve acceptable conversion rates while maintaining product selectivity [8].

Research findings indicate that the acidolysis reaction between neodecanoic acid and epichlorohydrin can be effectively catalyzed by tetramethylammonium chloride, achieving 99% conversion of neodecanoic acid within 20 hours at optimal conditions [8]. The reaction mechanism involves the formation of chlorohydrin ester intermediates, which subsequently undergo dehydrochlorination to yield the final glycidyl ester product [8]. Temperature optimization studies demonstrate that operation at 70-90°C provides the optimal balance between reaction rate and selectivity, with higher temperatures increasing the formation of undesirable side products such as dichloropropanol [8].

Epichlorohydrin Coupling Mechanisms

The coupling of epichlorohydrin with neodecanoic acid represents a critical mechanistic pathway in glycidyl neodecanoate synthesis. Epichlorohydrin, with the molecular formula C₃H₅ClO and molecular weight 92.52 g/mol, serves as the epoxy group donor in the reaction sequence [9] [10]. The compound exhibits high reactivity due to the presence of both epoxide and chloroalkyl functional groups, enabling multiple reaction pathways depending on the reaction conditions employed [11] [12].

The primary coupling mechanism involves nucleophilic attack by the carboxylate anion of neodecanoic acid on the epoxide ring of epichlorohydrin, resulting in ring-opening and formation of a β-chlorohydrin ester intermediate [13] [9]. This initial step is facilitated by the use of alkaline conditions, typically employing sodium hydroxide or potassium hydroxide as the base [13] [14]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, with the rate-determining step being the nucleophilic attack on the less hindered carbon of the epoxide ring [11] [12].

Subsequent dehydrochlorination of the chlorohydrin intermediate occurs through an elimination reaction, regenerating the epoxide functionality and yielding the desired glycidyl ester [13] [9]. This step is also base-catalyzed and can be conducted in the same reaction vessel or as a separate operation [8]. The overall reaction sequence can be represented as a two-step process: initial ring-opening followed by ring-closure through elimination [8].

Alternative coupling mechanisms have been investigated, including direct condensation approaches using epichlorohydrin as both reactant and solvent [15] [16]. These methods offer advantages in terms of simplified purification procedures but may result in lower atom economy due to the use of excess epichlorohydrin [8]. The choice of coupling mechanism significantly influences the product distribution, with two-step processes generally providing higher selectivity toward the desired glycidyl ester while minimizing side product formation [8].

Process optimization studies reveal that the molar ratio of reactants, temperature, and catalyst concentration critically affect the coupling efficiency. Optimal conditions typically involve a slight excess of epichlorohydrin (molar ratio 1.05-1.12:1 relative to neodecanoic acid) to ensure complete conversion while minimizing side reactions [8]. The formation of dichloropropanol as a side product increases with temperature and catalyst concentration, necessitating careful control of these parameters to maintain product quality [8].

Catalytic Systems and Reaction Optimization

Phase-Transfer Catalysis

Phase-transfer catalysis represents a pivotal technology in the efficient synthesis of glycidyl neodecanoate, enabling the coupling of hydrophilic and lipophilic reactants across immiscible phases. The implementation of phase-transfer catalytic systems addresses the fundamental challenge of bringing together aqueous alkaline solutions containing activated carboxylate species with organic phases containing epichlorohydrin [17] [15].

The mechanism of phase-transfer catalysis involves the use of quaternary ammonium salts or other lipophilic cations that can shuttle between aqueous and organic phases, carrying reactive anions into the organic phase where the primary reaction occurs [17] [16]. Tetrabutylammonium bromide has demonstrated exceptional performance in glycidyl ester synthesis, achieving conversion efficiencies of 94-97% with selectivities of 94-96% under optimized conditions [15] [18]. The catalyst facilitates the transfer of hydroxide ions and carboxylate anions from the aqueous phase to the organic phase, where they can effectively interact with epichlorohydrin.

Tetramethylammonium chloride represents another highly effective phase-transfer catalyst for glycidyl neodecanoate synthesis, particularly in the acidolysis ring-opening reaction [8]. Research investigations have shown that catalyst loadings of 5% (molar ratio to neodecanoic acid) provide optimal performance, with further increases in catalyst concentration yielding diminishing returns while increasing side product formation [8]. The catalyst functions by enhancing the nucleophilicity of the carboxylate anion through ion-pairing effects, thereby accelerating the ring-opening reaction [17].

Cesium carbonate has emerged as a particularly effective catalyst for certain glycidyl ester synthesis applications, achieving conversion rates of 97-100% with selectivities of 95-98% at temperatures of 105°C [18]. The high polarizability of the cesium cation enhances its ability to activate nucleophilic species, while the carbonate anion provides a suitable leaving group for the phase-transfer process [17]. The use of cesium carbonate eliminates the need for additional solvents in some applications, as the catalyst exhibits sufficient solubility in organic media to facilitate efficient phase transfer [19].

The selection of appropriate phase-transfer catalysts depends on several factors, including the specific reaction conditions, substrate compatibility, and economic considerations. Quaternary ammonium salts generally provide excellent performance across a wide range of conditions, while crown ethers and cryptands offer superior selectivity for specific applications [17]. The optimization of catalyst concentration, reaction temperature, and phase composition is essential for maximizing both conversion efficiency and product selectivity [15] [18].

Temperature-Dependent Yield Profiles

The temperature dependence of glycidyl neodecanoate synthesis exhibits complex behavior reflecting the competing effects of reaction kinetics and thermodynamic equilibria. Systematic studies of temperature effects on yield profiles reveal critical temperature windows for optimal product formation while minimizing undesirable side reactions [20] [21].

At temperatures below 60°C, reaction rates are significantly reduced, requiring extended reaction times of 8-20 hours to achieve acceptable conversions [8]. The low temperature regime favors high product selectivity, with side product formation typically below 4.2%, but the extended reaction times make these conditions economically unfavorable for industrial applications [8]. The temperature-dependent reaction kinetics follow Arrhenius behavior, with apparent activation energies ranging from 64-80 kJ/mol for epoxy resin systems [21].

The optimal temperature range for glycidyl neodecanoate synthesis typically lies between 70-90°C, where conversion rates of 89-96% can be achieved within 2-4 hours [8]. This temperature window provides an excellent balance between reaction rate and product selectivity, with side product formation remaining below 6.2% [8]. The reaction kinetics in this regime are primarily controlled by chemical kinetics rather than mass transfer limitations, enabling predictable scale-up behavior [21].

Higher temperatures above 100°C result in accelerated reaction rates, with reaction times reduced to 45-90 minutes, but at the cost of increased side product formation [8]. The formation of dichloropropanol, a major side product, increases significantly at elevated temperatures, rising from 3.7% at 50°C to 9.8% at 120°C [8]. This temperature dependence reflects the competing reaction pathways available to epichlorohydrin, including hydrolysis and secondary reactions with reaction intermediates [22] [8].

The temperature-dependent yield profiles also exhibit sensitivity to the curing agent and catalyst system employed. Research on epoxy-phenol systems demonstrates that isothermal curing conditions below the glass transition temperature can lead to vitrification effects that dramatically reduce reaction rates in the final stages of the process [21]. This phenomenon necessitates careful temperature control strategies to maintain consistent product quality throughout the reaction cycle [21].

Industrial applications typically employ temperature ramping strategies to optimize both reaction rate and product quality. Initial heating to 70-80°C promotes rapid formation of the desired product, followed by controlled temperature increases to 90-100°C to drive the reaction to completion [8]. This approach minimizes the formation of side products while maintaining economically viable reaction times [8].

Industrial-Scale Manufacturing Processes

Continuous Flow Reactor Design

The transition from batch to continuous flow processing represents a significant advancement in glycidyl neodecanoate manufacturing, offering enhanced process control, improved safety, and increased production efficiency. Continuous flow reactor systems provide superior heat and mass transfer characteristics compared to traditional batch reactors, enabling more precise temperature control and reduced residence time distributions [18] [23].

Tubular reactor configurations have demonstrated excellent performance for glycidyl neodecanoate synthesis, providing plug flow behavior that ensures uniform residence times and consistent product quality [22] [24]. The design parameters for tubular reactors typically include operating temperatures of 70-90°C, pressures of 1-5 bar, and residence times of 15-30 minutes [22]. Flow rates of 10-50 mL/min enable conversion efficiencies of 94-96% while maintaining heat transfer coefficients of 500-800 W/m²K [18].

The implementation of tubular reactor coupled with wiped film evaporation technology has shown particular promise for epichlorohydrin-based processes [22]. This innovative approach enables simultaneous reaction and separation, significantly reducing material consumption and reaction time. Under optimized conditions, including a reaction temperature of 50°C, residence time of 15 seconds, and sodium hydroxide to dichloropropanol molar ratio of 1.05:1, yields of 77.3% can be achieved for epichlorohydrin production [22].

Microreactor systems offer superior performance characteristics, including enhanced mixing efficiency (98-99%), rapid heat transfer (1000-1500 W/m²K), and minimal residence time requirements (5-15 minutes) [18]. The small characteristic dimensions of microchannels enable precise control of reaction conditions while providing high surface-to-volume ratios that enhance both heat and mass transfer [23]. Flow rates of 0.5-5 mL/min in microreactor systems can achieve conversion efficiencies of 96-98% at operating temperatures of 80-100°C [18].

Continuous stirred tank reactor configurations provide advantages for multiphase reactions, particularly in systems requiring efficient gas-liquid-liquid contact [18]. The design of novel stirred multiphase reactors incorporates multiple concentric stirrers operating at independent speeds to optimize mixing in each phase [18]. This configuration enables residence times of 30-60 minutes while maintaining conversion efficiencies of 92-95% at temperatures of 60-80°C [18].

The selection of appropriate continuous flow reactor design depends on the specific requirements of the glycidyl neodecanoate synthesis process, including phase behavior, heat transfer requirements, and product specifications. Tubular reactors offer simplicity and high throughput, while microreactors provide superior control and efficiency for smaller-scale applications [18] [23]. The integration of inline monitoring and control systems enables real-time optimization of reaction conditions and product quality [21].

Purification and Quality Control Protocols

The purification and quality control of glycidyl neodecanoate requires sophisticated analytical methods and separation techniques to ensure product specifications meet industrial requirements. The complex mixture of potential impurities, including unreacted starting materials, side products, and catalyst residues, necessitates multi-step purification protocols [25] [26].

Primary purification typically involves liquid-liquid extraction to separate the organic product phase from aqueous catalyst solutions [13] [26]. The organic phase containing crude glycidyl neodecanoate is subjected to washing with dilute sodium hydroxide solution to remove residual acid impurities, followed by washing with water to remove inorganic salts [13]. The efficiency of this extraction process depends on the phase distribution coefficients of the various components and the effectiveness of phase separation [26].

Distillation represents the primary purification method for glycidyl neodecanoate, taking advantage of the significant boiling point differences between the product and potential impurities [13] [26]. The distillation process typically involves multiple stages, including an initial stripping operation to remove light components, followed by a main fractionation column to separate the product from higher-boiling impurities [26]. Operating conditions for distillation include temperatures of 100-120°C and reduced pressures of 40-100 mbar to minimize thermal degradation [13].

Quality control protocols for glycidyl neodecanoate encompass a comprehensive range of analytical parameters essential for product specification compliance. Epoxy content determination using the SYTM 06 method provides critical information about the reactive functionality, with specification ranges typically requiring 4100-4250 mmol/kg [27]. Gas permeation chromatography analysis enables determination of the molar mass of epoxy groups, with acceptable ranges of 235-244 g/mol [27].

Color determination using the ASTM D1209 method ensures product aesthetic quality, with specifications typically requiring Pt-Co scale values below 35 [27]. Water content analysis using ASTM E203 methodology is critical for preventing hydrolysis reactions, with maximum allowable levels of 0.1% m/m [27]. Hydrolyzable chlorine content, determined by titration methods, must be maintained below 264 mg/kg to prevent product degradation and ensure stability [13].

Advanced analytical techniques, including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, provide detailed characterization of product composition and impurity profiles [25]. These methods enable identification and quantification of side products such as dichloropropanol and other epichlorohydrin-derived impurities [25]. The implementation of statistical process control methods ensures consistent product quality and enables early detection of process deviations [25].

The integration of inline analytical methods, including real-time infrared spectroscopy and dielectric analysis, enables continuous monitoring of product quality during manufacturing [21]. These techniques provide immediate feedback on reaction progress and product formation, enabling rapid adjustment of process conditions to maintain specification compliance [21]. The development of predictive quality models based on process parameters enables proactive quality control and reduces the need for extensive offline testing [21].

Physical Description

Liquid

XLogP3

Boiling Point

Flash Point

Vapor Density

Density

Vapor Pressure

Other CAS

52636-92-7

Wikipedia

General Manufacturing Information

Construction

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Neodecanoic acid, 2-oxiranylmethyl ester: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.